molecular formula C14H11NO B1245592 3-Methyl-9H-carbazole-9-carbaldehyde

3-Methyl-9H-carbazole-9-carbaldehyde

Cat. No. B1245592
M. Wt: 209.24 g/mol
InChI Key: ODQBPNZNDIOBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-9H-carbazole-9-carboxaldehyde, also known as 9-formyl-3-methyl-9h-carbazole, belongs to the class of organic compounds known as n-acylcarbazoles. These are aromatic heteropolycyclic compounds containing a carbazole moiety, which is N-acylated. 3-Methyl-9H-carbazole-9-carboxaldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-methyl-9H-carbazole-9-carboxaldehyde is primarily located in the membrane (predicted from logP). Outside of the human body, 3-methyl-9H-carbazole-9-carboxaldehyde can be found in herbs and spices. This makes 3-methyl-9H-carbazole-9-carboxaldehyde a potential biomarker for the consumption of this food product.

Scientific Research Applications

Vibrational and Electronic Spectra Studies

Wang et al. (2015) synthesized 9-p-tolyl-9H-carbazole-3-carbaldehyde (HCCD), a compound similar to 3-Methyl-9H-carbazole-9-carbaldehyde, and characterized it using X-ray diffraction and various spectroscopic methods. They found that the benzene ring in HCCD is twisted from the carbazole group, a configuration comparable to computational results. This research contributes to the understanding of the molecular structure and spectra of similar carbazole derivatives (Wang et al., 2015).

Photophysical Properties

Telore et al. (2015) reported on the synthesis of chromophoric extended styryls derived from a carbazole compound similar to 3-Methyl-9H-carbazole-9-carbaldehyde. These compounds exhibit aggregation-induced emission and could function as fluorescence molecular rotors for viscosity sensing. This highlights potential applications in photophysics and sensing technologies (Telore et al., 2015).

Synthesis of Heterocycles

Li and Xing (2012) developed an efficient synthetic method to create heterocycles containing both carbazole and thiadiazole moieties, starting from a carbazole aldehyde similar to 3-Methyl-9H-carbazole-9-carbaldehyde. Their approach offers advantages in mild conditions and easy separation, potentially useful in pharmaceutical and material science research (Li & Xing, 2012).

Optical Properties and Photopolymerization

Abro et al. (2017) synthesized carbazole-based dyes containing aldehyde and cyanoacetic acid groups, which could be used as dyes or photosensitizers. Their research revealed that these compounds, related to 3-Methyl-9H-carbazole-9-carbaldehyde, show promising optical properties for potential applications in photopolymerization (Abro et al., 2017).

Schiff Base Synthesis

Warad et al. (2018) reported the synthesis of a Schiff base involving a compound analogous to 3-Methyl-9H-carbazole-9-carbaldehyde. They characterized its structure using various analytical techniques and computational studies, showing potential applications in material science and organic chemistry (Warad et al., 2018).

properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methylcarbazole-9-carbaldehyde

InChI

InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-9H,1H3

InChI Key

ODQBPNZNDIOBFN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O

melting_point

58-60°C

physical_description

Solid

synonyms

9-formyl-3-methylcarbazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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